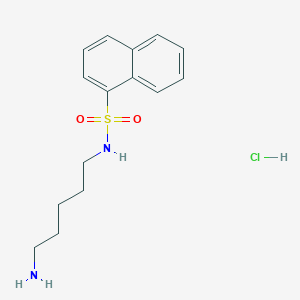

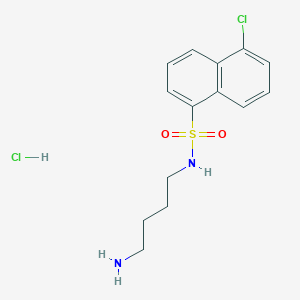

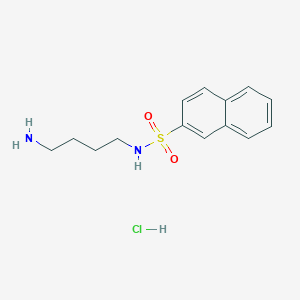

N-(5-Aminopentyl)-1-naphthalenesulfonamide Hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(5-Aminopentyl)-1-naphthalenesulfonamide Hydrochloride” is a chemical compound. It is also known as a calmodulin antagonist .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. Another related compound, “N-(5-Aminopentyl)biotinamide trifluoroacetate salt”, is synthesized by reacting a cation-exchange resin with N-(5-Aminopentyl)maleimide hydrochloride using DMT-MM as a condensing agent .

Molecular Structure Analysis

The molecular structure of “N-(5-Aminopentyl)-1-naphthalenesulfonamide Hydrochloride” is represented by the empirical formula C15H19ClN2O2S · HCl . The molecular weight of the compound is 363.30 .

Chemical Reactions Analysis

There is limited information available on the specific chemical reactions involving “N-(5-Aminopentyl)-1-naphthalenesulfonamide Hydrochloride”. However, it is known that similar compounds like “N-(5-Aminopentyl)maleimide Hydrochloride” are sensitive to light, moisture, and heat .

Physical And Chemical Properties Analysis

“N-(5-Aminopentyl)-1-naphthalenesulfonamide Hydrochloride” is a solid at 20 degrees Celsius . It should be stored under inert gas at a temperature of -20°C . The compound is sensitive to light, moisture, and heat .

Wissenschaftliche Forschungsanwendungen

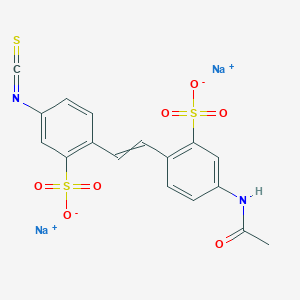

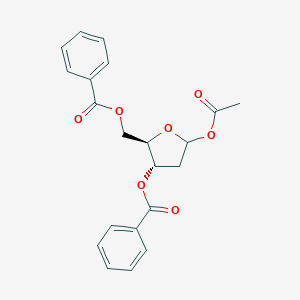

Hydrogel Development for Biomedical Applications

N-(5-Aminopentyl)-1-naphthalenesulfonamide Hydrochloride (N-(5-APNSA) HCl) has been utilized in the preparation of cholesterol-modified hyaluronic acid (HA) nanogel-based hydrogels . These hydrogels are promising biomaterials for tissue engineering and drug delivery. Here’s how it works:

Wirkmechanismus

Mode of Action

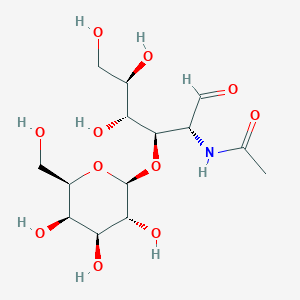

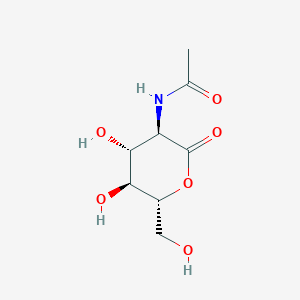

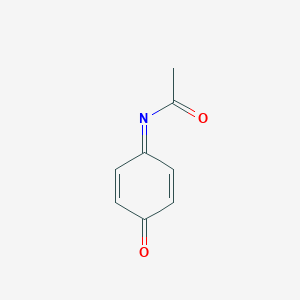

It is known that the compound is the acetylated form of the polyamine cadaverine . Polyamines are small organic polycations that exist ubiquitously in all living organisms, from bacteria to higher animals. They are implicated in a wide variety of cytoplasmic reactions such as DNA replication and protein synthesis, and are essential for proper growth and proliferation of the organisms .

Biochemical Pathways

The critical step of polyamine biosynthesis generally includes the amino acid-decarboxylating reaction to produce the primary diamines, such as cadaverine from lysine .

Pharmacokinetics

Understanding these properties is crucial for assessing the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

Given its relationship to cadaverine, it may play a role in various cellular processes such as dna replication and protein synthesis .

Action Environment

It is known that factors such as ph, temperature, and the presence of other compounds can influence the action of many chemical compounds .

Safety and Hazards

“N-(5-Aminopentyl)-1-naphthalenesulfonamide Hydrochloride” may cause skin irritation and serious eye irritation . Therefore, it is recommended to wear protective gloves, eye protection, and face protection when handling this compound . If it comes into contact with the skin or eyes, it is advised to wash with plenty of water .

Zukünftige Richtungen

The future directions for “N-(5-Aminopentyl)-1-naphthalenesulfonamide Hydrochloride” are not explicitly mentioned in the available literature. However, given its role as a calmodulin antagonist , it could potentially be explored further in the context of biochemical and physiological research.

Eigenschaften

IUPAC Name |

N-(5-aminopentyl)naphthalene-1-sulfonamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O2S.ClH/c16-11-4-1-5-12-17-20(18,19)15-10-6-8-13-7-2-3-9-14(13)15;/h2-3,6-10,17H,1,4-5,11-12,16H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REUUWWVXTNSSJV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)NCCCCCN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21ClN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20557228 |

Source

|

| Record name | N-(5-Aminopentyl)naphthalene-1-sulfonamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20557228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

35517-11-4 |

Source

|

| Record name | N-(5-Aminopentyl)naphthalene-1-sulfonamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20557228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Acetoxydibenz[a,h]anthracene](/img/structure/B43328.png)

![prop-2-enyl N-[2,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]carbamate](/img/structure/B43344.png)

![2-Amino-5-chloro-3,4-dimethyl-3H-imidazo[4,5-f]quinoline](/img/structure/B43354.png)